molecular formula C8H7ClO2 B1362764 1-(4-Chloro-2-hydroxyphenyl)ethanone CAS No. 6921-66-0

1-(4-Chloro-2-hydroxyphenyl)ethanone

Cat. No.: B1362764
CAS No.: 6921-66-0
M. Wt: 170.59 g/mol
InChI Key: QCVSDCHNBNFJDQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-hydroxyphenyl)ethanone, also known as 4’-chloro-2’-hydroxyacetophenone, is an organic compound with the molecular formula C8H7ClO2. It is a derivative of acetophenone and features a chloro and hydroxy group attached to the benzene ring. This compound is of interest due to its various applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chloro-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorophenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the reaction of 4-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine. This method also requires anhydrous conditions and careful temperature control.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating hydroxy group and the electron-withdrawing chloro group.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used under acidic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted derivatives of this compound.

    Oxidation: 4-chloro-2-hydroxybenzoic acid.

    Reduction: 1-(4-chloro-2-hydroxyphenyl)ethanol.

Scientific Research Applications

1-(4-Chloro-2-hydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.

Comparison with Similar Compounds

1-(4-Chloro-2-hydroxyphenyl)ethanone can be compared with other similar compounds such as:

    1-(4-Hydroxyphenyl)ethanone: Lacks the chloro group, which may result in different reactivity and biological activity.

    1-(4-Chloro-3-hydroxyphenyl)ethanone: The position of the hydroxy group is different, which can affect the compound’s chemical properties and reactivity.

    1-(4-Chloro-2-methoxyphenyl)ethanone: The methoxy group can influence the compound’s electron density and reactivity compared to the hydroxy group.

These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and potential biological activities.

Properties

IUPAC Name

1-(4-chloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVSDCHNBNFJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359983
Record name 1-(4-chloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6921-66-0
Record name 1-(4-Chloro-2-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6921-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-chloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-chlorophenyl acetate (starting material 2) was mixed with aluminium chloride (3 eq). The mixture was heated at 200° C. for 1 hour. The reaction medium was cooled to room temperature then poured in ice. The aqueous phase was extracted with methylene chloride which was dried on magnesium sulfate then vacuum evaporated.
Name
3-chlorophenyl acetate
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reactant
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material 2
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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